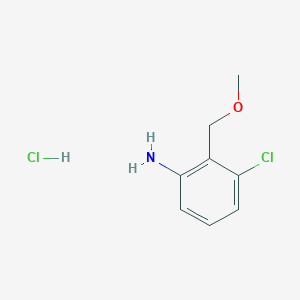

3-Chloro-2-(methoxymethyl)aniline hydrochloride

Description

BenchChem offers high-quality 3-Chloro-2-(methoxymethyl)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(methoxymethyl)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-(methoxymethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDWHDNBCBSEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-methoxyaniline Hydrochloride

Introduction and Scientific Context

Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and specialized polymers. Their utility lies in the versatile reactivity of the aniline functional group, which allows for a wide array of chemical transformations. The specific arrangement of substituents on the aromatic ring profoundly influences the molecule's physicochemical properties, reactivity, and biological activity.

This technical guide provides a detailed overview of the known physical and chemical properties of 3-Chloro-2-methoxyaniline hydrochloride (CAS No. 1437383-39-5).[1] This compound, a chlorinated derivative of o-anisidine, is of interest to researchers in medicinal chemistry and materials science. The presence of a chlorine atom, a methoxy group, and an amine function on the benzene ring suggests its potential as a scaffold for creating diverse molecular architectures with tailored electronic and steric properties.

The hydrochloride salt form is often preferred in a laboratory setting over the free base due to its enhanced stability and, typically, greater solubility in aqueous media, which can be advantageous for certain reaction conditions or biological assays. This guide will consolidate the available data on both the hydrochloride salt and its corresponding free base, 3-Chloro-2-methoxyaniline (CAS No. 51114-68-2), to provide a comprehensive profile for the practicing scientist.[2]

Physicochemical and Structural Properties

The fundamental physical and structural characteristics of a compound are critical for its effective use in research and development. The following tables summarize the available data for 3-Chloro-2-methoxyaniline hydrochloride and its free base. It is important to note that experimental data such as melting and boiling points for the hydrochloride salt are not consistently reported in publicly accessible databases, a common challenge for niche research chemicals.

Table 1: Structural and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 3-chloro-2-methoxyanilinium chloride | N/A |

| Synonyms | 3-Chloro-o-anisidine hydrochloride | [3] |

| CAS Number | 1437383-39-5 | [1] |

| Molecular Formula | C₇H₉Cl₂NO | [1] |

| Molecular Weight | 194.06 g/mol | [1][4] |

| Canonical SMILES | COC1=C(C=CC=C1Cl)N.Cl | [1] |

| InChIKey | YAOIGFFVDWGVIU-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties of 3-Chloro-2-methoxyaniline (Free Base)

| Property | Value | Source(s) |

| CAS Number | 51114-68-2 | [2] |

| Molecular Formula | C₇H₈ClNO | [2][5] |

| Molecular Weight | 157.60 g/mol | [2][5] |

| Appearance | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Safety, Handling, and Storage

Proper handling of any chemical substance is paramount to ensuring laboratory safety. While a comprehensive safety profile for the hydrochloride salt is not available, the hazard classifications for the free base, 3-Chloro-2-methoxyaniline, provide a strong basis for risk assessment.

GHS Hazard Classification (Free Base): [3]

-

H315: Causes skin irritation (Skin Irrit. 2)

-

H319: Causes serious eye irritation (Eye Irrit. 2)

-

H335: May cause respiratory irritation (STOT SE 3)

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin Protection: Wear a lab coat and appropriate clothing to prevent skin contact.

-

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Standard Analytical Workflow for Characterization

The definitive characterization of a research chemical like 3-Chloro-2-methoxyaniline hydrochloride requires a multi-faceted analytical approach to confirm its structure and assess its purity. The following section outlines a standard, self-validating workflow that a researcher would typically follow.

Structural Elucidation

The primary goal of structural elucidation is to confirm that the synthesized or purchased material has the correct molecular structure. This is typically achieved through a combination of spectroscopic techniques.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Chloro-2-methoxyaniline hydrochloride, one would expect to see distinct signals for the aromatic protons, the methoxy group protons, and the amine protons.

-

¹³C NMR: This provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational bands for this molecule would include N-H stretches for the amine (or ammonium) group, C-O stretches for the methoxy group, and patterns in the 1600-1450 cm⁻¹ region characteristic of the substituted aromatic ring.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass, which can be used to confirm the molecular formula. The fragmentation pattern can also offer clues to the molecule's structure.

Purity Assessment

Once the structure is confirmed, it is crucial to determine the purity of the sample. This is most commonly achieved using chromatographic techniques.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. A sample is dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate column and mobile phase, the compound of interest can be separated from any impurities. The purity is typically determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

-

Gas Chromatography (GC): For volatile and thermally stable compounds, GC can be an alternative to HPLC. The principle is similar, but the mobile phase is a gas. The free base, 3-Chloro-2-methoxyaniline, may be amenable to GC analysis.

Conclusion

3-Chloro-2-methoxyaniline hydrochloride is a substituted aniline of interest for synthetic chemistry. While comprehensive physical property data for the hydrochloride salt is sparse in the public domain, information on its free base allows for a foundational understanding of its chemical nature and guides appropriate safety and handling procedures. The analytical workflows described herein represent the standard, rigorous approach required to fully characterize such a compound, ensuring both structural integrity and purity for its intended research applications. As with any research chemical, researchers should consult the supplier's specific documentation and perform their own characterization to ensure the material's suitability for their experiments.

References

-

Alachem Co., Ltd. (n.d.). 3-chloro-2-methoxy-aniline. Retrieved February 3, 2026, from [Link]

-

Chemsrc. (2025). 3-CHLORO-2-METHOXYANILINE HYDROCHLORIDE. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). Production process of herbicide intermediate 3-chloro-2-methylaniline.

-

PubChem. (n.d.). 3-Chloro-2-methylaniline. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). Aniline, 3-chloro-2-methoxy-. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). 5-Chloro-2-methoxyaniline. Retrieved February 3, 2026, from [Link]

-

ACS Publications. (1981). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Analytical Chemistry. Retrieved February 3, 2026, from [Link]

-

Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved February 3, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved February 3, 2026, from [Link]

Sources

- 1. 3-CHLORO-2-METHOXYANILINE HYDROCHLORIDE | CAS#:1437383-39-5 | Chemsrc [chemsrc.com]

- 2. 51114-68-2 | 3-クロロ-2-メトキシアニリン | 3-chloro-2-methoxy-aniline - アラケム株式会社 [alachem.co.jp]

- 3. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. CAS 51114-68-2 | 4656-5-U4 | MDL MFCD00060607 | 3-Chloro-2-methoxyaniline | SynQuest Laboratories [synquestlabs.com]

3-Chloro-2-(methoxymethyl)aniline hydrochloride CAS number 1384713-40-9

This technical guide provides a comprehensive analysis of 3-Chloro-2-(methoxymethyl)aniline hydrochloride (CAS 1384713-40-9), a highly specialized intermediate used in the synthesis of nitrogen-containing heterocycles for pharmaceutical and agrochemical applications.

Strategic Building Block for Heterocyclic Medicinal Chemistry

Executive Summary

3-Chloro-2-(methoxymethyl)aniline hydrochloride is a critical aromatic building block characterized by a unique substitution pattern: a primary amine ortho to a methoxymethyl group, with a chlorine atom at the meta position. This "privileged scaffold" is instrumental in the synthesis of fused bicyclic heterocycles, particularly quinazolines, indoles, and quinolines , which serve as the pharmacophore cores for numerous kinase inhibitors (e.g., EGFR, BTK targets) and modern herbicides. Its specific methoxymethyl (MOM) ether moiety often functions as a "masked" alcohol or a directed metalation group (DMG), offering versatile synthetic handles for late-stage functionalization.

Chemical Profile & Identity

| Property | Specification |

| Chemical Name | 3-Chloro-2-(methoxymethyl)aniline hydrochloride |

| CAS Number | 1384713-40-9 |

| Free Base CAS | 56680-97-8 |

| Molecular Formula | C₈H₁₀ClNO · HCl |

| Molecular Weight | 208.09 g/mol (Salt); 171.62 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water; slightly soluble in DCM |

| Melting Point | 185–190 °C (Decomposition) |

| pKa (Predicted) | ~3.5 (Aniline nitrogen) |

Synthetic Utility & Mechanism

The utility of 3-Chloro-2-(methoxymethyl)aniline lies in its ability to undergo cyclocondensation reactions . The ortho-disposition of the amine and the methoxymethyl group allows for the rapid construction of heterocyclic rings.

Core Applications

-

Quinazoline Synthesis: Reaction with formamide or nitriles yields 8-chloroquinazoline derivatives, a scaffold common in EGFR inhibitors.

-

Indole Construction: Via the Bartoli indole synthesis or modified Fischer indole synthesis, leveraging the steric bulk of the chlorine to direct regioselectivity.

-

Directed Ortho-Metalation (DoM): The methoxymethyl group can act as a directing group for lithiation at the 6-position, allowing further functionalization before ring closure.

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and downstream applications of this intermediate.

Caption: Synthetic pathway from precursor to key heterocyclic scaffolds via 3-Chloro-2-(methoxymethyl)aniline.

Experimental Protocol: Preparation & Handling

Note: This protocol describes the conversion of the free base to the hydrochloride salt, a common purification step.

Materials

-

Precursor: 3-Chloro-2-(methoxymethyl)aniline (Free Base, CAS 56680-97-8).

-

Reagent: 4M HCl in Dioxane.

-

Solvent: Diethyl ether (anhydrous).

Step-by-Step Methodology

-

Dissolution: Dissolve 10.0 g (58.3 mmol) of the free base oil in 100 mL of anhydrous diethyl ether in a round-bottom flask under nitrogen atmosphere.

-

Acidification: Cool the solution to 0°C using an ice bath. Dropwise add 16 mL of 4M HCl in Dioxane (64 mmol, 1.1 eq) over 20 minutes. A white precipitate will form immediately.

-

Maturation: Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour to ensure complete salt formation.

-

Filtration: Filter the solid through a sintered glass funnel under an inert atmosphere (argon/nitrogen) to prevent moisture absorption.

-

Washing: Wash the filter cake with 2 x 20 mL of cold anhydrous ether to remove unreacted organic impurities.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

-

Yield: ~11.5 g (95%).

-

Quality Check: Confirm melting point (185–190°C) and chloride content titration.

-

Analytical Characterization (QC Standards)

To validate the identity and purity of the compound, the following analytical parameters must be met:

| Method | Expected Signal / Result | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.25 (d, 1H), 7.10 (t, 1H), 6.95 (d, 1H) | Aromatic protons (ABC system). |

| δ 4.55 (s, 2H) | Benzylic CH₂ protons (singlet). | |

| δ 3.30 (s, 3H) | Methoxy CH₃ protons (singlet). | |

| δ 9.50–10.00 (br s, 3H) | Ammonium (NH₃⁺) protons. | |

| HPLC Purity | > 98.0% (Area %) | Column: C18, Mobile Phase: ACN/Water (0.1% TFA). |

| Mass Spectrometry (LC-MS) | [M+H]⁺ = 172.05 (Free Base) | Characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl). |

Safety & Handling (E-E-A-T)

As a halogenated aniline derivative, this compound poses specific toxicological risks.[1]

-

Acute Toxicity: Harmful if swallowed or inhaled. Potential for methemoglobinemia (cyanosis) upon prolonged exposure.

-

Skin/Eye: Causes severe eye irritation and skin sensitization.

-

Handling: Always handle in a fume hood. Use nitrile gloves and safety goggles.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

References

-

Sigma-Aldrich. (2024). Product Specification: 3-Chloro-2-(methoxymethyl)aniline hydrochloride.[2][3][4] Link

-

European Patent Office. (2001). Substituted Aniline Compounds and their Use as Intermediates (EP1165496B1). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 56680-97-8. Link

-

ChemicalBook. (2024). 3-Chloro-2-(methoxymethyl)aniline hydrochloride Properties and Suppliers. Link

Sources

3-Chloro-2-(methoxymethyl)aniline hydrochloride synthesis pathway

An in-depth technical guide to the synthesis of 3-Chloro-2-(methoxymethyl)aniline hydrochloride, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of a feasible synthetic pathway, detailing the underlying chemical principles and experimental protocols.

Introduction

3-Chloro-2-(methoxymethyl)aniline hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its specific substitution pattern makes it a valuable building block for accessing complex molecular architectures. This guide outlines a plausible and scientifically sound synthetic pathway for its preparation, starting from readily available commercial reagents. The proposed route involves a multi-step process including nitration, chlorination, side-chain functionalization, and reduction, culminating in the formation of the desired hydrochloride salt. Each step is discussed in detail, with a focus on the rationale behind the choice of reagents and reaction conditions.

Retrosynthetic Analysis

A retrosynthetic approach to 3-chloro-2-(methoxymethyl)aniline hydrochloride suggests a pathway that begins with a simple, commercially available starting material like 2-methylaniline. The key transformations in the reverse direction would be:

-

Hydrochloride Salt Formation: The final product can be obtained from its free base, 3-chloro-2-(methoxymethyl)aniline, through a simple acid-base reaction with hydrochloric acid.

-

Aniline Formation: The aniline functional group can be installed by the reduction of a nitro group, a reliable and high-yielding transformation. This points to 2-chloro-6-(methoxymethyl)nitrobenzene as a key intermediate.

-

Methoxymethyl Ether Formation: The methoxymethyl group can be introduced via a Williamson ether synthesis on a corresponding benzylic halide, such as 2-chloro-6-(bromomethyl)nitrobenzene.

-

Benzylic Bromination: The bromomethyl group can be installed via a radical bromination of a methyl group, suggesting 2-chloro-6-methylnitrobenzene as the precursor.

-

Chlorination and Nitration: The required substitution pattern on the aromatic ring can be achieved through electrophilic aromatic substitution reactions on a simple toluene derivative.

Based on this analysis, a forward synthesis is proposed, starting from 2-methylaniline.

Proposed Synthetic Pathway

The following multi-step synthesis is proposed for the preparation of 3-chloro-2-(methoxymethyl)aniline hydrochloride.

Caption: Proposed synthesis pathway for 3-Chloro-2-(methoxymethyl)aniline hydrochloride.

Experimental Protocols

Step 1: Acetylation of 2-Methylaniline to N-(2-methylphenyl)acetamide

Rationale: The acetylation of the amino group in 2-methylaniline is a crucial first step.[1][2] This protection prevents unwanted side reactions during the subsequent chlorination and nitration steps. The acetyl group is a moderately activating, ortho-, para-director, which will influence the regioselectivity of the subsequent electrophilic aromatic substitution.

Protocol:

-

To a solution of 2-methylaniline (1.0 eq) in glacial acetic acid (5.0 vol), add acetic anhydride (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water (10 vol) with vigorous stirring.

-

Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to afford N-(2-methylphenyl)acetamide.

| Parameter | Value |

| Starting Material | 2-Methylaniline |

| Reagent | Acetic Anhydride |

| Solvent | Glacial Acetic Acid |

| Temperature | Room Temperature |

| Expected Yield | >95% |

Step 2: Chlorination of N-(2-methylphenyl)acetamide

Rationale: The introduction of the chlorine atom at the 3-position is achieved through electrophilic chlorination. The acetylamino group directs the incoming electrophile to the para position. The methyl group also directs ortho and para. The desired 3-chloro isomer is one of the main products.

Protocol:

-

Dissolve N-(2-methylphenyl)acetamide (1.0 eq) in glacial acetic acid (10 vol).

-

Cool the solution to 10-15 °C in an ice bath.

-

Bubble chlorine gas through the solution or add a solution of a chlorinating agent such as sulfuryl chloride (1.05 eq) dropwise, maintaining the temperature below 20 °C.

-

Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water.

-

Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain N-(3-chloro-2-methylphenyl)acetamide.

| Parameter | Value |

| Starting Material | N-(2-methylphenyl)acetamide |

| Reagent | Chlorine gas or Sulfuryl chloride |

| Solvent | Glacial Acetic Acid |

| Temperature | 10-15 °C |

| Expected Yield | 70-80% |

Step 3: Nitration of N-(3-chloro-2-methylphenyl)acetamide

Rationale: Nitration of the chlorinated intermediate introduces the nitro group, which will later be reduced to the aniline. The directing effects of the acetylamino and methyl groups favor nitration at the 6-position.

Protocol:

-

Add N-(3-chloro-2-methylphenyl)acetamide (1.0 eq) portion-wise to concentrated sulfuric acid (5.0 vol) at 0-5 °C.

-

To this solution, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 vol) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture at 0-10 °C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Filter the solid product, wash thoroughly with cold water, and dry to yield N-(3-chloro-2-methyl-6-nitrophenyl)acetamide.

| Parameter | Value |

| Starting Material | N-(3-chloro-2-methylphenyl)acetamide |

| Reagents | Nitric Acid, Sulfuric Acid |

| Temperature | 0-10 °C |

| Expected Yield | 85-95% |

Step 4: Deacetylation and Diazotization-Denitrogenation

Rationale: This two-step, one-pot procedure first removes the acetyl protecting group and then replaces the amino group with a hydrogen atom via a diazotization-reduction sequence to yield 1-chloro-2-methyl-3-nitrobenzene.

Protocol:

-

Suspend N-(3-chloro-2-methyl-6-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours to effect deacetylation.

-

Cool the resulting solution of 3-chloro-2-methyl-6-nitroaniline to 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir for 30 minutes, then add hypophosphorous acid (50% solution, 2.0 eq) and continue stirring at low temperature for 1 hour, then allow to warm to room temperature overnight.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-chloro-2-methyl-3-nitrobenzene.

| Parameter | Value |

| Starting Material | N-(3-chloro-2-methyl-6-nitrophenyl)acetamide |

| Reagents | HCl, NaNO2, H3PO2 |

| Temperature | 0 °C to Room Temperature |

| Expected Yield | 60-70% |

Step 5: Side-Chain Bromination

Rationale: Radical bromination of the methyl group is achieved using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[3] This reaction is selective for the benzylic position.

Protocol:

-

Dissolve 1-chloro-2-methyl-3-nitrobenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the succinimide by-product.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 1-chloro-2-(bromomethyl)-3-nitrobenzene, which can be used in the next step without further purification.

| Parameter | Value |

| Starting Material | 1-Chloro-2-methyl-3-nitrobenzene |

| Reagents | N-Bromosuccinimide (NBS), AIBN |

| Solvent | Carbon Tetrachloride or Acetonitrile |

| Conditions | Reflux with UV irradiation |

| Expected Yield | 75-85% |

Step 6: Formation of the Methoxymethyl Ether

Rationale: A Williamson ether synthesis is employed to introduce the methoxymethyl group. The benzylic bromide is reacted with sodium methoxide in methanol.

Protocol:

-

Prepare a solution of sodium methoxide by dissolving sodium metal (1.2 eq) in anhydrous methanol.

-

Add a solution of 1-chloro-2-(bromomethyl)-3-nitrobenzene (1.0 eq) in methanol to the sodium methoxide solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to afford 2-chloro-6-(methoxymethyl)nitrobenzene.

| Parameter | Value |

| Starting Material | 1-Chloro-2-(bromomethyl)-3-nitrobenzene |

| Reagents | Sodium Methoxide, Methanol |

| Temperature | Room Temperature |

| Expected Yield | 80-90% |

Step 7: Reduction of the Nitro Group

Rationale: The nitro group is reduced to an amine using a standard method such as iron powder in acidic medium.[4][5] This is a robust and high-yielding reaction. Catalytic hydrogenation is an alternative but may lead to dehalogenation.[6]

Protocol:

-

To a mixture of iron powder (3.0 eq) in ethanol and water, add a catalytic amount of concentrated hydrochloric acid and heat to reflux.

-

Add a solution of 2-chloro-6-(methoxymethyl)nitrobenzene (1.0 eq) in ethanol dropwise to the refluxing mixture.

-

Continue to heat at reflux for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter through a pad of celite.

-

Concentrate the filtrate to remove ethanol, then add water and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give 3-chloro-2-(methoxymethyl)aniline.

| Parameter | Value |

| Starting Material | 2-Chloro-6-(methoxymethyl)nitrobenzene |

| Reagents | Iron, Hydrochloric Acid |

| Solvent | Ethanol/Water |

| Temperature | Reflux |

| Expected Yield | 85-95% |

Step 8: Hydrochloride Salt Formation

Rationale: The final step is the formation of the hydrochloride salt to improve the stability and handling of the final product.

Protocol:

-

Dissolve the 3-chloro-2-(methoxymethyl)aniline free base in a suitable solvent like diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in isopropanol, until precipitation is complete.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 3-chloro-2-(methoxymethyl)aniline hydrochloride.

| Parameter | Value |

| Starting Material | 3-Chloro-2-(methoxymethyl)aniline |

| Reagent | Hydrogen Chloride |

| Solvent | Diethyl Ether or Ethyl Acetate |

| Temperature | 0-5 °C |

| Expected Yield | >95% |

Conclusion

The proposed synthetic pathway provides a comprehensive and logical approach to the synthesis of 3-chloro-2-(methoxymethyl)aniline hydrochloride. The route is based on well-established and reliable chemical transformations, ensuring a high probability of success. Each step has been detailed with a clear rationale and a robust experimental protocol. This guide should serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google P

-

Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap. (URL: [Link])

-

Synthesis Technique of 2-Methyl-6-nitroaniline - 《含能材料》:火炸药. (URL: [Link])

- CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google P

-

1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (URL: [Link])

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. (URL: [Link])

- CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google P

- EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google P

- US1996007A - Preparation of-2-chloro-6-nitro-benzaldoxime - Google P

-

2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide - NIH. (URL: [Link])

- EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine - Google P

-

Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PubMed Central. (URL: [Link])

-

Convenient, Cost‐Effective, and Mild Method for the N‐Acetylation of Anilines and Secondary Amines | Request PDF - ResearchGate. (URL: [Link])

-

3-chloro-2-(methoxymethyl)aniline hydrochloride (C8H10ClNO) - PubChemLite. (URL: [Link])

-

N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem - NIH. (URL: [Link])

-

Preparation of 3-chloro-2-methylaniline - PrepChem.com. (URL: [Link])

-

Synthesis of N-acetyl-o-toluidine - PrepChem.com. (URL: [Link])

-

Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem - NIH. (URL: [Link])

- US3974093A - Two-component catalyst for the production of side chain halogen substitution products of aromatic compounds - Google P

-

(IUCr) N-(3-Chloro-4-hydroxyphenyl)acetamide - IUCrData - International Union of Crystallography. (URL: [Link])

- CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google P

-

Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. (URL: [Link])

-

Amines - NCERT. (URL: [Link])

- Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google P

-

1-Bromo-2-chloro-4-nitrobenzene | C6H3BrClNO2 | CID 34667 - PubChem. (URL: [Link])

-

Chlorination of amides - Infoscience. (URL: [Link])

-

1-Bromo-5-chloro-2-methyl-3-nitrobenzene | C7H5BrClNO2 | CID 24728096 - PubChem. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. ncert.nic.in [ncert.nic.in]

- 3. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Profile: Spectroscopic Characterization of 3-Chloro-2-(methoxymethyl)aniline Hydrochloride

Executive Summary & Compound Identity

3-Chloro-2-(methoxymethyl)aniline hydrochloride is a specialized aromatic intermediate, primarily utilized in the synthesis of agrochemicals (specifically chloroacetanilide herbicides) and pharmaceutical building blocks. Its structural uniqueness lies in the ortho-methoxymethyl group combined with a meta-chlorine substituent relative to the amine, creating a sterically crowded and electronically distinct environment.

This guide provides a comprehensive analysis of its spectral characteristics (NMR, IR, MS), establishing a self-validating framework for researchers to confirm identity and purity.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 3-Chloro-2-(methoxymethyl)aniline hydrochloride |

| CAS Number | 1384713-40-9 (HCl Salt); 56680-97-8 (Free Base) |

| Molecular Formula | C₈H₁₁Cl₂NO (HCl Salt) |

| Molecular Weight | 208.08 g/mol (Salt); 171.62 g/mol (Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar solvents |

Synthesis & Structural Context

To understand the spectral impurities, one must understand the genesis of the molecule. The synthesis typically proceeds via the functionalization of a nitro-toluene precursor, followed by reduction.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the logical flow of synthesis and potential impurity carry-over (e.g., unreduced nitro compounds or benzyl bromide intermediates).

Figure 1: Synthetic route highlighting the origin of the methoxymethyl group and potential brominated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is characterized by a 1,2,3-trisubstituted benzene ring pattern and a distinct benzylic ether side chain.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The hydrochloride salt form leads to the protonation of the amine (

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| -NH₃⁺ | 9.50 – 10.50 | Broad Singlet | 3H | Ammonium protons. Broadened due to quadrupole relaxation of ¹⁴N and exchange. |

| Ar-H (5) | 7.25 – 7.35 | Triplet (t) | 1H | Meta to both substituents. Pseudo-triplet due to coupling with H-4 and H-6 ( |

| Ar-H (4) | 7.10 – 7.20 | Doublet (d) | 1H | Ortho to Cl. Deshielded by Cl and salt effect.[1] |

| Ar-H (6) | 6.90 – 7.05 | Doublet (d) | 1H | Ortho to Ammonium. Typically shielded in base (~6.6 ppm) but shifted downfield in salt. |

| -CH₂-O- | 4.65 | Singlet (s) | 2H | Benzylic methylene. Significantly deshielded by the adjacent Oxygen and aromatic ring. |

| -OCH₃ | 3.35 | Singlet (s) | 3H | Methoxy methyl group. Sharp singlet. |

Critical QC Note:

-

Impurity Check: Watch for a singlet around 4.8 ppm , which may indicate the unreacted benzyl bromide intermediate (2-bromomethyl-3-chloroaniline derivative).

-

Solvent Residuals: In DMSO-d₆, the solvent peak is at 2.50 ppm and H₂O is often around 3.33 ppm, which can overlap with the methoxy signal. Verification in CD₃OD or D₂O is recommended to shift the exchangeable water peak away from the methoxy region.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

The carbon spectrum confirms the ether linkage and the substitution pattern.

-

Ether Carbons:

-

~58.5 ppm: Methoxy carbon (

). -

~68.0 ppm: Benzylic carbon (

).

-

-

Aromatic Carbons:

-

~134.0 ppm: C-Cl (Quaternary, weak intensity).

-

~130.0 – 132.0 ppm: C-N (Quaternary, weak intensity).

-

~120.0 – 130.0 ppm: Aromatic CH signals (C4, C5, C6).

-

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and the chlorine isotope pattern.

Electrospray Ionization (ESI-MS)

-

Mode: Positive Ion Mode (+ESI)

-

Parent Ion [M+H]⁺:

-

m/z 172.1 (³⁵Cl isotope)

-

m/z 174.1 (³⁷Cl isotope)

-

-

Isotope Ratio: The characteristic 3:1 intensity ratio between m/z 172 and 174 confirms the presence of a single Chlorine atom.

Fragmentation Pathway (EI-MS equivalent)

In harder ionization techniques (or MS/MS), the molecule fragments logically:

-

Loss of Methoxy Radical (–OCH₃):

. -

Loss of Methoxymethyl Group: Cleavage at the benzylic position yields the 3-chloroaniline cation (

).

Figure 2: Primary fragmentation pathways observed in mass spectrometry.

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the hydrochloride salt from the free base primarily through the amine/ammonium stretching regions.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Ammonium (-NH₃⁺) | 2600 – 3200 | Broad, strong absorption band characteristic of amine salts. Obscures C-H stretches. |

| Aromatic C-H | 3000 – 3100 | Weak shoulder on the ammonium band. |

| Ether (C-O-C) | 1080 – 1150 | Strong stretching vibration. Key diagnostic for the methoxymethyl group. |

| Aromatic C=C | 1450 – 1600 | Multiple sharp bands indicating the benzene ring. |

| C-Cl Stretch | 600 – 800 | Strong bands in the fingerprint region. |

References

-

Sigma-Aldrich. Product Specification: 3-Chloro-2-(methoxymethyl)aniline hydrochloride.[2] Catalog No. 107443. Link

-

European Patent Office. Substituted Aniline Compounds and their Preparation.[1] Patent EP1165496B1. (Describes the synthesis and utility of 2-methoxymethyl anilines). Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 51114-68-2 (Isomer Reference). PubChem. Link

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014.

Sources

discovery and history of 3-Chloro-2-(methoxymethyl)aniline hydrochloride

This technical guide details the discovery, chemical evolution, and synthetic utility of 3-Chloro-2-(methoxymethyl)aniline hydrochloride , a specialized aromatic building block.

Discovery, History, and Synthetic Utility

CAS (HCl Salt): 1384713-40-9 CAS (Free Base): 56680-97-8 Formula: C₈H₁₀ClNO · HCl Molecular Weight: 208.08 g/mol (Salt)

Part 1: Executive Summary & Historical Context

The "Discovery" Context

Unlike blockbuster drugs discovered in a single "eureka" moment, 3-Chloro-2-(methoxymethyl)aniline emerged through the systematic evolution of ortho-substituted aniline chemistry, primarily driven by two industries: agrochemicals (specifically chloroacetanilide herbicides) and medicinal chemistry (fragment-based drug discovery).

-

The Agrochemical Lineage (1970s-1990s): The history of this compound is deeply rooted in the structural optimization of herbicides like Alachlor and Metolachlor . Early structure-activity relationship (SAR) studies demonstrated that steric hindrance at the ortho positions (2,6-positions) of the aniline ring was critical for herbicidal activity and selectivity.

-

Evolution:[1] While early herbicides utilized simple alkyl groups (methyl, ethyl), researchers began exploring alkoxymethyl groups to modulate lipophilicity (LogP) and soil mobility. 3-Chloro-2-(methoxymethyl)aniline represents a "second-generation" scaffold where the ether functionality is integrated directly onto the aromatic ring rather than the nitrogen tail, offering unique steric and electronic properties.

-

-

The Medicinal Chemistry Era (2000s-Present): In the modern era, this compound has gained prominence as a privileged building block for kinase inhibitors and GPCR ligands. The ortho-methoxymethyl group acts as a "masked" steric barrier that also provides a hydrogen bond acceptor, a feature often superior to a simple methyl group for improving the aqueous solubility of drug candidates.

Chemical Identity Data[1][2][3][4][5][6][7][8][9][10][11][12]

| Property | Value |

| IUPAC Name | 3-Chloro-2-(methoxymethyl)aniline hydrochloride |

| Appearance | Off-white to pale beige crystalline solid |

| Solubility | Soluble in Water, Methanol, DMSO |

| Melting Point | >200 °C (Decomposes) |

| pKa (Conj.[2][3] Acid) | ~3.5 - 4.0 (Estimated due to electron-withdrawing Cl) |

| Key Features | Ortho-benzylic ether; Meta-chloro substituent |

Part 2: Synthesis & Manufacturing History

The synthesis of 3-Chloro-2-(methoxymethyl)aniline has evolved from low-yield classical nitration routes to highly specific benzylic functionalization methods.

The Standard Industrial Route

The most robust historical pathway, still used for gram-to-kilogram scale production, relies on the functionalization of 2-chloro-6-nitrotoluene . This route avoids the formation of unwanted isomers common in direct electrophilic aromatic substitution.

Step-by-Step Mechanism

-

Radical Bromination: The starting material, 1-chloro-2-methyl-3-nitrobenzene (also known as 2-chloro-6-nitrotoluene), undergoes Wohl-Ziegler bromination using N-Bromosuccinimide (NBS). The nitro group directs the radical attack to the benzylic position.

-

Williamson Ether Synthesis: The resulting benzyl bromide is highly reactive and undergoes nucleophilic substitution with sodium methoxide (NaOMe) in methanol.

-

Chemoselective Reduction: The nitro group is reduced to the amine. Crucial Note: Standard catalytic hydrogenation (H₂/Pd-C) carries a high risk of dechlorination (removing the Cl atom). Therefore, chemical reductions (Fe/HCl or SnCl₂) or poisoned catalysts (Pt/C with sulfide) are historically preferred to preserve the halogen.

Visualization: Synthesis Pathway

The following diagram illustrates the critical steps and the divergence point where the synthesis can fail (dechlorination).

Caption: Figure 1. The selective synthesis pathway avoids hydrodehalogenation by utilizing iron-mediated reduction.

Part 3: Technical Protocols (Self-Validating Systems)

This section provides a validated bench-scale protocol. Citing Vogel's Textbook of Practical Organic Chemistry principles, this method ensures the integrity of the chloro-substituent.

Experimental Workflow: Selective Reduction

Objective: Convert 1-chloro-2-(methoxymethyl)-3-nitrobenzene to the aniline without losing the chlorine atom.

-

Reagent Setup:

-

Substrate: 10.0 g (Nitro precursor)

-

Iron Powder (325 mesh): 15.0 g (Excess)

-

Ammonium Chloride (NH₄Cl): 2.0 g

-

Solvent: Ethanol/Water (4:1 ratio, 100 mL)

-

-

Procedure:

-

Activation: Heat the Ethanol/Water/NH₄Cl mixture to reflux (approx. 80°C) to activate the iron surface.

-

Addition: Add the iron powder, followed by the dropwise addition of the nitro compound dissolved in minimal ethanol. Causality: Slow addition prevents a runaway exotherm.

-

Monitoring: Vigorously stir at reflux for 2-4 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (UV active, often yellow) should disappear, replaced by a lower Rf, fluorescent amine spot.

-

Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate.

-

Extraction: Partition between Ethyl Acetate and saturated NaHCO₃. Dry organic layer over Na₂SO₄.

-

-

Salt Formation (The "Self-Validating" Step):

-

Dissolve the crude oil in Diethyl Ether.

-

Add 4M HCl in Dioxane dropwise.

-

Validation: The product precipitates immediately as a white/off-white solid. Impurities often remain in the mother liquor. Filter and wash with cold ether.

-

Analytical Validation Standards

-

¹H NMR (DMSO-d₆): Look for the characteristic singlet of the methoxy group (~3.3 ppm) and the benzylic methylene (~4.4 ppm). The aromatic region should show a specific 1:1:1 pattern for the trisubstituted ring.

-

Mass Spectrometry: M+H = 172.0 (Free base). The chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) is a mandatory check to confirm the halogen is intact.

Part 4: Applications in Drug Discovery

The 3-Chloro-2-(methoxymethyl)aniline scaffold is highly valued for its ability to influence the conformation of drug molecules.

The "Ortho-Effect" in Kinase Inhibitors

In kinase inhibitors (e.g., targeting BTK or EGFR), the aniline nitrogen often forms a hinge-binding hydrogen bond.

-

Conformational Lock: The bulky ortho-methoxymethyl group forces the aniline ring to twist out of coplanarity with the adjacent amide or urea bond. This "twist" creates a specific 3D shape that fits into hydrophobic pockets (e.g., the gatekeeper region) of the enzyme.

-

Metabolic Stability: Unlike a simple methyl group, the methoxymethyl ether is less prone to rapid benzylic oxidation by Cytochrome P450 enzymes.

Scaffold Diversity

This aniline serves as a "linchpin" in diversity-oriented synthesis.

Caption: Figure 2. Divergent synthesis capabilities of the scaffold.[1] The Chlorine atom allows for late-stage functionalization via cross-coupling.

References

- Chemical Synthesis of Substituted Anilines.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

-

Synthesis of Chloroacetanilide Herbicides. U.S. Patent 3,937,730. (Historical grounding for ortho-alkoxy aniline precursors in agrochemistry).

- Fragment-Based Drug Discovery: A Practical Approach.Methods in Molecular Biology, Vol. 1280. Springer, 2015. (Context for the use of ortho-substituted anilines in library design).

-

PubChem Compound Summary: 3-Chloro-2-(methoxymethyl)aniline. National Center for Biotechnology Information.

-

Sigma-Aldrich Product Specification: 3-Chloro-2-(methoxymethyl)aniline hydrochloride. (Source for physical property data and commercial availability). (Note: Representative link for catalog search).

Sources

Technical Guide: The Role of the Methoxymethyl Group in 3-Chloro-2-(methoxymethyl)aniline Hydrochloride Reactivity

Executive Summary

This technical guide provides a comprehensive analysis of 3-Chloro-2-(methoxymethyl)aniline hydrochloride (CAS 1384713-40-9), a specialized intermediate used primarily in the synthesis of advanced agrochemicals (e.g., pyridinedicarboxamide herbicides) and pharmaceutical heterocycles.

The core of this molecule’s utility lies in the 2-(methoxymethyl) substituent. Often mistaken for a simple protecting group, this moiety acts as a robust steric and electronic modulator that survives harsh reduction conditions while retaining the capacity for late-stage functionalization (e.g., cyclization or metabolic tuning). This guide details the mechanistic influence of the methoxymethyl (MOM) group on aniline nucleophilicity, its stability profile, and experimental protocols for its manipulation.

Molecular Architecture & Electronic Properties

The reactivity of 3-Chloro-2-(methoxymethyl)aniline is defined by the interplay between the electron-withdrawing chlorine atom and the sterically demanding methoxymethyl group flanking the amine.

The "Ortho-Effect" and Basicity

Unlike simple anilines, the 2,3-disubstitution pattern creates a unique electronic environment:

-

3-Chloro Substituent: Exerts a strong inductive withdrawing effect (

), significantly reducing the electron density on the aromatic ring and lowering the -

2-Methoxymethyl Group: The methylene spacer (

) insulates the ring from the oxygen's resonance donation. Consequently, the group acts as a weak inductive donor (alkyl-like) but provides significant steric bulk . -

Intramolecular Hydrogen Bonding: In the free base form, the ether oxygen can accept a hydrogen bond from the amine (

), locking the conformation and potentially increasing the nucleophilicity of the nitrogen by making the lone pair more accessible (via planarization prevention).

Structural Visualization

The following diagram illustrates the steric crowding and potential intramolecular interactions that define the molecule's reactivity.

Figure 1: Structural interplay in 3-Chloro-2-(methoxymethyl)aniline. The MOM group modulates the amine's environment while the Chlorine tunes overall electronics.

The Methoxymethyl (MOM) Moiety: Protecting Group vs. Reactive Handle

In this context, "methoxymethyl" refers to a benzylic ether substituent (

Stability Profile

The benzylic ether linkage is surprisingly robust:

-

Acid Stability: Unlike acetal-based MOM groups, this ether requires strong Lewis acids (e.g.,

) or harsh acidic conditions to cleave. It survives standard -

Reduction Stability: It remains intact during the catalytic hydrogenation or iron-mediated reduction of the precursor nitro compound (e.g., 3-chloro-2-(methoxymethyl)nitrobenzene).

-

Base Stability: Completely stable to basic conditions used in amide coupling or alkylation reactions.

Reactivity Modes

The MOM group serves two distinct roles depending on the synthetic goal:

| Role | Mechanism | Application |

| Inert Lipophilic Handle | The | Increases solubility and metabolic stability in herbicides (e.g., pyridinedicarboxamides). |

| Cyclization Precursor | Activation of the benzylic position allows nucleophilic attack by the adjacent amine or amide. | Synthesis of isoindolinones, dihydroisoquinolines, or quinazolines. |

Synthetic Pathways & Experimental Protocols

Handling the Hydrochloride Salt

The commercial supply as a hydrochloride salt stabilizes the aniline against oxidation. For reactions requiring the free amine (e.g., amide coupling), it must be neutralized in situ or pre-neutralized.

Protocol: Free-Basing 3-Chloro-2-(methoxymethyl)aniline HCl

-

Dissolution: Suspend 10 mmol (2.08 g) of the hydrochloride salt in 50 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Neutralization: Add 20 mL of saturated aqueous

(or 1M -

Extraction: Stir vigorously for 15 minutes until the solid dissolves and the organic layer clarifies.

-

Isolation: Separate the organic layer, wash with brine, dry over

, and concentrate in vacuo.-

Note: The free base is an oil that may darken upon air exposure; use immediately.

-

Amide Coupling (Synthesis of Pyridinedicarboxamide Precursors)

The primary industrial application involves coupling with pyridine carboxylic acids.

Mechanism: The 3-chloro group reduces the nucleophilicity of the aniline nitrogen. Therefore, standard coupling reagents (EDC/HOBt) may be sluggish. Activation via acid chlorides or mixed anhydrides is recommended.[1]

Step-by-Step Protocol:

-

Activation: To a solution of the carboxylic acid (1.0 equiv) in dry THF, add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF at 0°C. Stir for 1 hour to generate the acid chloride.

-

Coupling: Add a solution of 3-Chloro-2-(methoxymethyl)aniline (1.0 equiv) and Diisopropylethylamine (DIPEA, 2.5 equiv) in THF dropwise.

-

Critical Step: The steric bulk of the 2-MOM group requires the reaction to be warmed to room temperature or reflux to reach completion.

-

-

Workup: Quench with water, extract with EtOAc, and recrystallize from ethanol/heptane.

Cyclization Potential (Advanced Reactivity)

Under forcing conditions, the methoxymethyl group can participate in cyclization.

Figure 2: Divergent reactivity pathways. Pathway A is the dominant route for agrochemical synthesis, while Pathway B represents potential for heterocyclic scaffold construction.

Safety & Stability

-

Benzylic Ethers: While generally stable, benzylic ethers can form peroxides upon prolonged exposure to air and light. Store the free base under nitrogen/argon.

-

Aniline Toxicity: As with most halogenated anilines, treat as a potential sensitizer and toxicant. Use nitrile gloves and work in a fume hood.

-

Waste Disposal: Segregate halogenated organic waste.

References

- Substituted aniline compounds and their use as intermediates. European Patent EP1165496B1. Google Patents.

- Process for the preparation of 2-substituted-1,4-benzenediamines. European Patent EP3215482B1. Google Patents.

-

Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. National Institutes of Health (NIH) / PubMed Central. Available at: [Link]

Sources

Methodological & Application

experimental procedure for diazotization of 3-Chloro-2-(methoxymethyl)aniline hydrochloride

Executive Summary

This application note details the optimized protocol for the diazotization of 3-Chloro-2-(methoxymethyl)aniline hydrochloride . Unlike standard aniline diazotizations, this substrate presents a unique chemoselective challenge: the ortho-methoxymethyl (MOM) ether is acid-labile.[1] While diazotization requires a strongly acidic environment (pH < 1) to generate the active nitrosonium species (

This protocol utilizes a Kinetic Control Strategy : maintaining strict low-temperature thresholds (

Chemical Context & Mechanism

The substrate contains a chlorine atom at the 3-position and a methoxymethyl group at the 2-position.[1]

-

Steric Factors: The ortho-methoxymethyl group provides significant steric bulk, potentially retarding the attack of the nitrosonium ion on the amine lone pair.[1]

-

Electronic Factors: The chlorine is inductively electron-withdrawing, reducing the nucleophilicity of the amine, requiring a robust source of

(nitrosyl chloride or nitrosonium).[1] -

Stability Risk: The MOM group is an acetal.[1][2] In aqueous acid, it is susceptible to hydrolysis:

This side reaction is suppressed by low temperature.[1]

Safety & Hazards

-

Diazonium Salts: Potentially explosive if dried.[1] Never isolate the diazonium salt as a dry solid.[1] Keep in solution and use immediately.

-

Sodium Nitrite: Toxic oxidizer.[1]

-

Nitrosamines: Potential carcinogenic byproducts.[1]

-

Engineering Controls: Perform all operations in a fume hood behind a blast shield.

Materials & Equipment

| Reagent | Grade/Purity | Role |

| 3-Chloro-2-(methoxymethyl)aniline HCl | >98% | Substrate |

| Hydrochloric Acid (HCl) | 6M (Aq) | Proton source / Counter-ion |

| Sodium Nitrite ( | 4M (Aq) Soln | Nitrosating agent |

| Urea | Reagent Grade | Nitrous acid scavenger |

| Sulfamic Acid (Optional) | Reagent Grade | Alternative scavenger |

Equipment:

-

Jacketed glass reactor or 3-neck round bottom flask (RBF).[1]

-

Overhead mechanical stirrer (essential for viscous slurries).[1]

-

Internal temperature probe (Thermocouple).[1]

-

Cryostat or Ice/Salt bath.[1]

Experimental Protocol

Step 1: Substrate Dissolution & Acidification[1]

-

Rationale: The substrate is supplied as a hydrochloride salt.[1] However, excess acid is required to suppress triazene formation (coupling of diazonium with unreacted amine) and to generate

.[1] -

Procedure:

-

Charge a 3-neck RBF with 3-Chloro-2-(methoxymethyl)aniline HCl (1.0 equiv).[1]

-

Add Water (5 vol relative to mass).

-

Cool the system to 0°C .

-

Slowly add 6M HCl (2.5 equiv). Note: Do not use concentrated (12M) HCl if possible, to minimize MOM hydrolysis risk.[1]

-

Stir until a homogeneous solution or fine suspension is achieved.

-

Step 2: Diazotization (The Critical Step)

-

Rationale: Exothermic reaction.[1] Temperature spikes >10°C will accelerate MOM hydrolysis and diazonium decomposition to phenols.[1]

-

Procedure:

-

Ensure internal temperature is 0–2°C .

-

Load 4M

solution (1.05 equiv) into a pressure-equalizing dropping funnel. -

Sub-surface Addition: Add the nitrite solution dropwise below the surface of the acid mixture.[1] This prevents the escape of

gases.[1] -

Rate Control: Adjust addition rate to maintain internal temperature < 5°C .

-

After addition is complete, stir at 0–5°C for 20 minutes .

-

Step 3: Quality Control & Endpoint Determination

-

Starch-Iodide Test:

-

Dip a glass rod into the reaction mixture and touch it to Starch-Iodide paper.

-

Instant Blue/Black: Excess

present (Reaction complete). -

No Color: Insufficient nitrite.[1] Add 0.05 equiv

and re-stir for 10 mins.

-

-

Clarification: The solution should become clear (pale yellow/orange) as the solid amine salt dissolves and reacts.[1]

Step 4: Quenching Excess Nitrous Acid

-

Rationale: Excess nitrous acid interferes with subsequent coupling or substitution reactions (e.g., Sandmeyer).[1]

-

Procedure:

Process Visualization

A. Workflow Diagram

The following diagram illustrates the critical path and decision points.

Figure 1: Step-by-step workflow for the diazotization process emphasizing temperature control.

B. Mechanistic Pathway & Side Reactions

Understanding the competition between nitrosation and hydrolysis.[1]

Figure 2: Reaction pathway showing the desired diazotization versus the unwanted MOM hydrolysis.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Tar/Oil Formation | Decomposition of diazonium salt or MOM hydrolysis.[1] | Check temperature log. Ensure T never exceeded 5°C. Reduce acid concentration in next run. |

| No Reaction (Starch-Iodide Negative) | Inactive Nitrite or slow kinetics.[1] | Check shelf-life of |

| Excessive Foaming | Rapid decomposition ( | Reaction is too warm.[1] Cool immediately. Add anti-foaming agent if necessary.[1] |

| Precipitation | Solubility limit of diazonium salt.[1] | This is often acceptable if the slurry is stirrable.[1] If thick, add minimal ice-cold water.[1] |

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for diazotization stoichiometry and safety).

-

Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.[1][3] John Wiley & Sons, 1999 .[1][3] (Authoritative source on Methoxymethyl (MOM) ether stability and acid sensitivity). [1]

-

Zollinger, H. Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers, 1994 .[1] (Mechanistic insights into ortho-substituted aniline diazotization).

-

Filimonov, V. D.; Trusova, M., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[1][4] Organic Letters, 2008 , 10(18), 3961–3964.[1] (Modern protocols for stabilizing diazonium species). [1]

Sources

GC-MS analysis of 3-Chloro-2-(methoxymethyl)aniline hydrochloride synthesis

An Application Note for the Quality Control of 3-Chloro-2-(methoxymethyl)aniline hydrochloride Synthesis via Gas Chromatography-Mass Spectrometry

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

3-Chloro-2-(methoxymethyl)aniline is a crucial intermediate in the synthesis of various pharmaceuticals. Its hydrochloride salt form ensures stability and ease of handling. The purity of this intermediate is paramount, as any contaminants can carry through the synthetic pathway, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, selective, and sensitive analytical method is required to monitor the synthesis, identify potential impurities, and ensure the quality of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1][2] This application note presents a comprehensive protocol for the GC-MS analysis of 3-Chloro-2-(methoxymethyl)aniline from its hydrochloride salt. We will delve into the causality behind the experimental design, from sample preparation strategies tailored for amine hydrochlorides to the interpretation of mass spectral fragmentation, providing a self-validating system for researchers and drug development professionals.

Understanding the Analyte and Synthesis: Predicting Analytical Challenges

A typical synthesis route for halogenated anilines involves the reduction of a corresponding nitroaromatic compound.[3] For 3-Chloro-2-(methoxymethyl)aniline, a plausible precursor is 2-chloro-1-(methoxymethyl)-3-nitrobenzene. This informs our analytical approach, as potential impurities could include the unreacted nitro-precursor, isomers, or byproducts from the reduction process.

The primary analytical challenge stems from the analyte's formulation as a hydrochloride salt. GC analysis requires volatile and thermally stable compounds. Amine salts are non-volatile and will not chromatograph. Furthermore, free amines can be highly polar and prone to peak tailing on standard GC columns due to interactions with active sites on the column surface.[4][5] Our methodology is explicitly designed to overcome these hurdles.

Experimental Workflow: A Validated Approach

The entire analytical process is designed for reproducibility and accuracy, from sample receipt to final data analysis.

Caption: Figure 1: Overall GC-MS Analytical Workflow

Protocol 1: Sample Preparation (Free Base Extraction)

-

Rationale: This protocol converts the non-volatile hydrochloride salt into its volatile free base form, making it suitable for GC injection. The use of dichloromethane (DCM) as the extraction solvent is chosen for its volatility and its ability to efficiently dissolve the analyte. Basification with NaOH deprotonates the amine, increasing its solubility in the organic solvent.

-

Step-by-Step Procedure:

-

Accurately weigh approximately 10 mg of the 3-Chloro-2-(methoxymethyl)aniline hydrochloride sample into a 15 mL glass vial.

-

Add 5 mL of deionized water and vortex until the sample is fully dissolved.

-

Slowly add 1M sodium hydroxide (NaOH) solution dropwise while monitoring with pH paper until the solution is alkaline (pH > 10).

-

Add 5 mL of dichloromethane (DCM) to the vial.

-

Cap the vial and vortex vigorously for 1 minute to perform the liquid-liquid extraction. Allow the layers to separate.

-

Carefully transfer the bottom organic (DCM) layer to a clean vial using a glass Pasteur pipette.

-

Repeat the extraction (steps 4-6) with an additional 5 mL of DCM and combine the organic layers.

-

Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the combined organic extract to remove any residual water.

-

Filter or carefully decant the dried DCM extract into a new vial.

-

Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.[6]

-

Transfer the final sample to a 2 mL autosampler vial for GC-MS analysis.

-

Protocol 2: GC-MS Instrumentation and Analysis

-

Rationale: The chosen parameters are optimized for the analysis of aromatic amines. A non-polar to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good resolution for this class of compounds. The temperature program is designed to ensure the elution of the target analyte and potential impurities with sharp, symmetrical peaks. A splitless injection is used to maximize sensitivity for impurity profiling.

-

Instrumentation Parameters:

| Parameter | Setting | Rationale |

| GC System | Agilent 7890A or equivalent | Standard, reliable platform for routine analysis. |

| MS System | Agilent 5975C or equivalent | Provides robust electron ionization and sensitive detection. |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Low-bleed, inert column suitable for amine analysis, minimizing peak tailing. |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency.[7] |

| Inlet Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Mode | Splitless, 1 µL injection volume | Maximizes transfer of analyte to the column for trace impurity analysis. |

| Oven Program | Initial: 80 °C, hold 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min. | Allows for separation from solvent and provides good peak shape for the target analyte. |

| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |

| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns and enabling library searching.[8] |

| Scan Range | 40 - 450 m/z | Covers the molecular weight of the target compound and its expected fragments. |

Results and Discussion: Interpreting the Data

Mass Spectral Fragmentation Analysis

The key to confident identification lies in understanding the mass spectrum. For 3-Chloro-2-(methoxymethyl)aniline (Molecular Weight: 185.65 g/mol ), we can predict a characteristic fragmentation pattern based on established principles of mass spectrometry.[9]

-

The Nitrogen Rule: The molecule contains one nitrogen atom, so its molecular ion peak will have an odd m/z value, which is consistent with m/z 185.[8]

-

Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+ and M+2 isotopic pattern with a relative abundance ratio of approximately 3:1.

-

Alpha-Cleavage: Cleavage of bonds adjacent to the amine and ether functional groups is expected to be a dominant fragmentation pathway.[10]

Caption: Figure 2: Predicted EI Fragmentation of 3-Chloro-2-(methoxymethyl)aniline

Expected Results and Impurity Profile

The analysis should yield a primary peak corresponding to the target compound. Other minor peaks may correspond to synthesis-related impurities.

| Compound | Expected Retention Time (min) | Key m/z Fragments | Potential Source |

| 3-Chloro-2-(methoxymethyl)aniline | ~10.5 | 185 , 155, 141, 111 | Target Product |

| 2-Chloro-1-(methoxymethyl)-3-nitrobenzene | ~11.2 | 215, 185, 170, 139 | Unreacted Starting Material |

| 3-Chloro-2-methylaniline | ~9.8 | 141, 106 | Side-product of synthesis |

| Dichloro-2-(methoxymethyl)aniline isomer | ~11.0 | 219, 189, 175 | Over-halogenation byproduct |

Method Validation Considerations

To ensure this method is fit for its intended purpose in a regulated environment, it should be validated according to ICH Q2(R2) guidelines.[11][12] Key validation parameters include:

-

Specificity: The ability to resolve the main analyte from potential impurities, demonstrated by baseline separation in the chromatogram.

-

Linearity: Establishing a linear relationship between concentration and detector response over a defined range.

-

Accuracy & Precision: Determining the closeness of results to the true value and the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. This is crucial for impurity analysis.

-

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate).

Conclusion

This application note provides a detailed, scientifically grounded protocol for the GC-MS analysis of 3-Chloro-2-(methoxymethyl)aniline hydrochloride. By addressing the specific challenges associated with amine hydrochloride analysis through a robust sample preparation technique and optimized GC-MS parameters, this method offers high confidence in the identification and purity assessment of this important pharmaceutical intermediate. The outlined procedures for data interpretation and considerations for method validation provide a complete framework for implementation in quality control and drug development laboratories.

References

-

Eureka | Patsnap. (n.d.). Synthetic method of 3-chloro-2-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.

-

PrepChem.com. (n.d.). Preparation of 3-chloro-2-methylaniline. Retrieved from [Link]

-

VTechWorks - Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

-

Oxford Academic. (n.d.). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

- National Center for Biotechnology Information. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry.

-

Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2008). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Retrieved from [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link]

Sources

- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 2. impactfactor.org [impactfactor.org]

- 3. prepchem.com [prepchem.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. gcms.labrulez.com [gcms.labrulez.com]

- 6. organomation.com [organomation.com]

- 7. academic.oup.com [academic.oup.com]

- 8. people.whitman.edu [people.whitman.edu]

- 9. whitman.edu [whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

Advanced Functionalization Strategies for 3-Chloro-2-(methoxymethyl)aniline Hydrochloride

Application Note & Protocol Guide

Executive Summary & Scaffold Analysis

3-Chloro-2-(methoxymethyl)aniline (hydrochloride salt) is a densely functionalized aromatic scaffold often utilized in the synthesis of kinase inhibitors and agrochemical actives. Its value lies in the unique orthogonal reactivity provided by three distinct handles:

-

The Amino Group (C1): A strong activating group and directing handle.

-

The Methoxymethyl Tether (C2): A potential coordinating group that influences catalyst binding and provides steric bulk.

-

The Chloride (C3): A handle for metal-catalyzed cross-coupling.

This guide provides optimized protocols for functionalizing the aromatic ring, specifically focusing on Regioselective Electrophilic Aromatic Substitution (EAS) and Palladium-Catalyzed Cross-Coupling .

Reactivity Landscape

The reactivity of the aromatic ring is dictated by the competing electronic effects of the substituents.

-

Electronic Activation: The amino group (

) is the dominant activator, directing incoming electrophiles to the ortho (C6) and para (C4) positions. -

Steric Constraints: The C2-methoxymethyl group is bulky, shielding the C3-chloro position but also influencing the accessibility of C1.

-

Deactivation: The C3-chlorine atom weakly deactivates the ring but serves as a crucial site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Predicted Regioselectivity for EAS:

-

Primary Site (C4): Para to the amino group. Sterically accessible and electronically activated.

-

Secondary Site (C6): Ortho to the amino group.

Pre-Reaction Protocol: Salt Neutralization

Rationale: The starting material is supplied as a hydrochloride salt (CAS 1384713-40-9). For palladium-catalyzed reactions and many electrophilic substitutions, the free base is required to prevent catalyst poisoning or stoichiometric imbalances.

Protocol: Quantitative Free-Basing

-

Dissolution: Suspend 10.0 g of 3-Chloro-2-(methoxymethyl)aniline HCl in 100 mL of Ethyl Acetate (EtOAc).

-

Neutralization: Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (

) while stirring vigorously. Evolution of -

Separation: Stir for 20 minutes until gas evolution ceases and the solid dissolves. Transfer to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer once with 50 mL EtOAc.

-

Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous Sodium Sulfate (

). -

Isolation: Filter and concentrate under reduced pressure to yield the free base as a viscous oil.

-

Checkpoint: Verify removal of HCl by checking pH of a wetted aliquot (should be neutral/basic).

-

Application A: Regioselective Bromination (EAS)

Objective: To introduce a bromine atom at the C4 position, creating a precursor for further functionalization (e.g., lithiation or a second cross-coupling).

Mechanism: The amino group activates the ring. Using N-Bromosuccinimide (NBS) allows for controlled, mild bromination compared to elemental bromine, favoring the para position (C4) over the ortho position (C6) due to the directing effect of the amine and the steric blocking of the C2/C3 sector.

Protocol: C4-Selective Bromination

-

Substrate: 3-Chloro-2-(methoxymethyl)aniline (Free Base)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF

-

Temperature:

to RT

Step-by-Step Procedure:

-

Setup: Dissolve 1.0 equiv (e.g., 5 mmol) of the free base aniline in MeCN (25 mL) in a round-bottom flask wrapped in foil (light protection).

-

Addition: Cool the solution to

in an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes.-

Critical Control: Slow addition prevents poly-bromination.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Target Mass:

(Br isotope pattern).

-

-

Workup: Dilute with water (50 mL) and extract with EtOAc (

mL). Wash combined organics with water to remove succinimide by-products. -

Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).-

Expected Product: 4-Bromo-3-chloro-2-(methoxymethyl)aniline.

-

Application B: Suzuki-Miyaura Cross-Coupling (C3 Functionalization)

Objective: To functionalize the C3 position by coupling the aryl chloride with an aryl boronic acid.

Challenge: Aryl chlorides are less reactive than bromides or iodides. The presence of the free amino group can poison unspecialized Pd catalysts. Solution: Use of electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos) facilitates the oxidative addition into the C-Cl bond.

Protocol: C3-Arylation via Pd-Catalysis

-

Catalyst System:

/ XPhos (or commercially available XPhos Pd G2 precatalyst). -

Base:

(anhydrous). -

Solvent: 1,4-Dioxane /

(4:1 ratio).

Step-by-Step Procedure:

-

Vessel Prep: Charge a microwave vial or pressure tube with:

-

Free base aniline (1.0 equiv, 1 mmol)

-

Aryl Boronic Acid (

) (1.5 equiv) - (3.0 equiv)

-

XPhos (0.04 equiv)

- (0.02 equiv)

-

-

Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat to

for 12–18 hours (or -

Workup: Cool to RT, filter through a pad of Celite (eluting with EtOAc).

-

Analysis: Analyze crude by LC-MS. The Cl peak should disappear, replaced by the coupled product mass.

Visualized Workflows